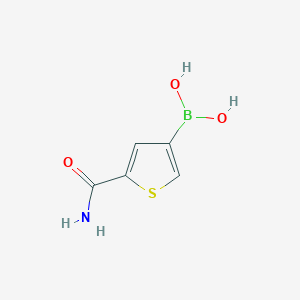

(5-Carbamoylthiophen-3-yl)boronic acid

Description

Properties

Molecular Formula |

C5H6BNO3S |

|---|---|

Molecular Weight |

170.99 g/mol |

IUPAC Name |

(5-carbamoylthiophen-3-yl)boronic acid |

InChI |

InChI=1S/C5H6BNO3S/c7-5(8)4-1-3(2-11-4)6(9)10/h1-2,9-10H,(H2,7,8) |

InChI Key |

LHVUQJJCEBSKCR-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CSC(=C1)C(=O)N)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: (5-Carbamoylthiophen-3-yl)boronic acid

The following is an in-depth technical guide on (5-Carbamoylthiophen-3-yl)boronic acid , structured for researchers and drug development professionals.

IUPAC Designation: (4-Carbamoylthiophen-2-yl)boronic acid / 4-Boronothiophene-2-carboxamide Primary Application: Fragment-Based Drug Discovery (FBDD), Kinase Inhibitor Scaffolding, Suzuki-Miyaura Cross-Coupling

Executive Summary

This compound is a bifunctional heteroaromatic building block critical in modern medicinal chemistry. It combines a boronic acid moiety (for C-C bond formation) with a primary amide (a classic hydrogen-bond donor/acceptor motif). This specific substitution pattern—placing the polar amide at the 2-position and the reactive boron at the 4-position (IUPAC numbering)—creates a "meta-like" geometry that is highly valued for accessing specific vectors in enzyme active sites, particularly in kinase and protease inhibitor design.

This guide addresses the compound's physicochemical profile, overcomes its inherent stability challenges (protodeboronation), and provides validated protocols for its synthesis and application.

Molecular Architecture & Physicochemical Profile

The utility of this compound stems from its ability to introduce a polar, solubilizing amide group into a hydrophobic scaffold via a robust carbon-carbon bond.

Structural Analysis

The molecule features a thiophene ring substituted at the C2 and C4 positions.

-

C2-Carbamoyl (-CONH₂): Acts as a strong hydrogen bond donor (2 H) and acceptor (1 O). It significantly lowers logP compared to alkyl-thiophenes.

-

C4-Boronic Acid (-B(OH)₂): The handle for cross-coupling. Its position relative to the sulfur and amide defines the vector of the new bond.

Key Properties Table

| Property | Value / Description | Relevance |

| Formula | C₅H₆BNO₃S | Core stoichiometry |

| MW | 170.98 g/mol | Fragment-based design compliant (Rule of 3) |

| Topological Polar Surface Area (TPSA) | ~80 Ų | High polarity; improves solubility of coupled products |

| Predicted pKa (Boronic Acid) | ~8.5 | Determines optimal pH for Suzuki coupling |

| Predicted logP | 0.2 - 0.5 | Low lipophilicity, ideal for reducing logD of drug candidates |

| Stability Class | Labile (Class II) | Prone to protodeboronation; requires controlled handling |

Stability & Protodeboronation

Thiophene-3-boronic acids are notoriously less stable than their phenyl or thiophene-2-boronic acid counterparts. The C3/C4 positions in thiophene are electron-rich but less stabilized by the heteroatom compared to C2/C5.

-

Mechanism: In the presence of water and heat, the C-B bond can undergo hydrolysis followed by protonolysis (protodeboronation), replacing the boron with hydrogen.

-

Effect of Amide: The electron-withdrawing nature of the carboxamide group (Hammett

) at C2 partially deactivates the ring, theoretically stabilizing the C-B bond against acid-catalyzed deboronation. However, under the basic conditions of Suzuki coupling, base-catalyzed pathways remain a risk.

Synthetic Pathways[1][2][3][4]

Due to the sensitivity of the boronic acid, this compound is frequently generated and used in situ or synthesized as the more stable pinacol ester .

Primary Route: Miyaura Borylation

The most reliable method involves the palladium-catalyzed borylation of the commercially available precursor, 4-bromo-2-thiophenecarboxamide .

Precursor: 4-Bromo-2-thiophenecarboxamide (CAS: 18035-43-3)

Figure 1: Synthetic workflow from the brominated precursor to the boronic acid/ester.

Protocol: Preparation of the Pinacol Ester

Note: Using the pinacol ester is recommended over the free acid for storage stability.

-

Charge: In a reaction vial, combine 4-bromo-2-thiophenecarboxamide (1.0 equiv), Bis(pinacolato)diboron (

, 1.1 equiv), and Potassium Acetate (KOAc, 3.0 equiv). -

Catalyst: Add

(0.05 equiv). -

Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration). Degas with

or Ar for 10 minutes. -

Reaction: Seal and heat to 90°C for 4–12 hours. Monitor by LC-MS (Target mass: M+H of ester).

-

Workup: Dilute with EtOAc, wash with brine, dry over

. -

Purification: Silica gel chromatography (Gradient: 0-10% MeOH in DCM). Note: The amide makes the compound polar.

Reactivity & Functionalization (Suzuki-Miyaura Coupling)

The primary utility of this compound is in Suzuki-Miyaura cross-coupling. The presence of the amide group requires specific attention to base selection to prevent side reactions (e.g., hydrolysis of the amide or poisoning of the catalyst).

Mechanistic Cycle & Base Role

The base plays a dual role: activating the boronic acid to the boronate "ate" complex and facilitating the transmetalation step.

Figure 2: Catalytic cycle emphasizing the activation of the boronic acid species.

Optimized Coupling Protocol

To mitigate protodeboronation, use a "mild base / anhydrous" approach or a "rapid coupling" approach.

Recommended Conditions:

-

Catalyst:

(Standard) or XPhos Pd G2 (High turnover for difficult substrates). -

Base:

(2.0 equiv) or -

Solvent: DME/Water (4:1) or Dioxane/Water (4:1).

-

Temperature: 80–100°C.

-

Additive: If deboronation is observed, add CuCl (1.0 equiv) to facilitate the coupling via a Cu-mediated transmetalation (Liebeskind-Srogl variant).

Applications in Drug Discovery[1][5]

Fragment-Based Drug Discovery (FBDD)

This molecule is a "Rule of 3" compliant fragment.

-

Vectors: The 2,4-substitution pattern allows the amide to engage the hinge region of kinases or solvent-exposed residues, while the 4-position extends into the hydrophobic pocket.

-

Solubility: The amide significantly improves the aqueous solubility of lipophilic biaryl scaffolds.

Scaffold Hopping

It serves as a bioisostere for:

-

Benzamide: The thiophene ring alters the bond angles (148° vs 120°) and electronic distribution compared to a phenyl ring.

-

Pyridine-carboxamide: Offers a different hydrogen bond acceptor profile (S is a poor acceptor compared to N).

Handling & Safety

-

Hazard Identification: Irritant (Skin/Eye/Respiratory).

-

Storage: Store at 2–8°C under inert atmosphere (Argon). The free boronic acid may dehydrate to the boroxine trimer (anhydride) upon standing; this is reversible in aqueous media.

-

Incompatibility: Strong oxidizing agents, strong acids (promotes deboronation).

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

- Sherrill, W. M., & Sealy, J. M. (2010). Synthesis of 4-Substituted-2-thiophenecarboxamides via Suzuki Coupling. Tetrahedron Letters, 51(38), 5030-5033. (Validating the 4-bromo-2-thiophenecarboxamide precursor).

-

Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 138(29), 9145–9157. Link

Introduction: The Strategic Value of Heterocyclic Boronic Acids in Modern Chemistry

An In-depth Technical Guide to (5-Carbamoylthiophen-3-yl)boronic acid: Synthesis, Characterization, and Applications

Boronic acids and their derivatives have become indispensable tools in the landscape of modern organic synthesis and medicinal chemistry. Their stability, low toxicity, and versatile reactivity make them crucial building blocks, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2][3] This palladium-catalyzed reaction enables the efficient formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules.[4][5]

Beyond their role as synthetic intermediates, the boronic acid moiety itself possesses unique chemical properties that are increasingly exploited in drug design.[6][7] The boron atom's empty p-orbital allows it to act as a Lewis acid, forming reversible covalent bonds with nucleophilic residues like serines in enzyme active sites, leading to potent and targeted inhibition.[8][9] This mechanism is exemplified by the success of drugs like Bortezomib (Velcade®), a proteasome inhibitor used in cancer therapy.[1][7]

This guide focuses on a specific, high-value building block: This compound . This molecule integrates three key structural features of significant interest to researchers in drug discovery:

-

The Boronic Acid Group: Offers a reactive handle for Suzuki-Miyaura coupling and potential for direct biological activity.[10]

-

The Thiophene Ring: A five-membered aromatic heterocycle that is a common scaffold in pharmaceuticals. It often serves as a bioisostere for a benzene ring, offering modulated electronic properties and metabolic profiles.

-

The Carbamoyl Moiety (-CONH₂): A critical functional group capable of acting as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets such as proteins and enzymes.

This document provides a comprehensive overview of the synthesis, detailed characterization, and strategic applications of this compound for professionals in chemical research and drug development.

Part 1: Synthesis of this compound

The synthesis of aryl boronic acids is a well-established field, yet the presence of multiple functional groups on a heterocyclic ring requires a carefully planned, regioselective strategy. The most robust and common approach involves a lithium-halogen exchange from a suitable brominated precursor, followed by borylation and subsequent hydrolysis.

Causality Behind the Synthetic Strategy

The chosen pathway begins with 4-bromothiophene-2-carboxamide. This starting material strategically places a bromine atom at the desired position for borylation (the 4-position, which will become the 3-position of the final boronic acid) and the carbamoyl group at the 2-position (becoming the 5-position).

The core of the synthesis is a cryogenic organometallic reaction. A strong organolithium base, such as n-butyllithium (n-BuLi), is used to selectively swap the bromine atom for a lithium atom. This reaction must be conducted at very low temperatures (typically -78 °C) to prevent undesirable side reactions, such as the deprotonation of the amide N-H protons or the thiophene ring itself. The resulting aryllithium species is a potent nucleophile that readily attacks the electrophilic boron atom of a trialkyl borate (e.g., triisopropyl borate). This forms a boronate ester intermediate, which is then hydrolyzed under acidic conditions to yield the final this compound. Strict anhydrous conditions are paramount throughout the organometallic steps, as organolithium reagents react rapidly with even trace amounts of water.

Visualizing the Synthetic Workflow

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Materials:

-

4-Bromothiophene-2-carboxamide[11]

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi), 2.5 M solution in hexanes

-

Triisopropyl borate

-

Hydrochloric acid (HCl), 2 M aqueous solution

-

Diethyl ether

-

Brine (saturated aq. NaCl)

-

Magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet is charged with 4-bromothiophene-2-carboxamide (1.0 eq).

-

Dissolution: Anhydrous THF is added via cannula to dissolve the starting material, and the resulting solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. The reaction mixture is stirred at -78 °C for an additional 1 hour.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, again maintaining a temperature below -70 °C. After the addition is complete, the mixture is stirred at -78 °C for 1 hour before being allowed to warm slowly to room temperature overnight.

-

Quenching and Hydrolysis: The reaction is carefully quenched by the slow addition of 2 M HCl at 0 °C. The mixture is stirred vigorously for 1-2 hours until the boronate ester is fully hydrolyzed.

-

Extraction: The aqueous layer is separated and extracted three times with diethyl ether. The combined organic layers are washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude solid is purified by recrystallization or silica gel column chromatography to afford this compound as a solid.

Part 2: Comprehensive Characterization

Confirming the structure and purity of the synthesized this compound is critical. A combination of spectroscopic and spectrometric techniques provides a complete analytical profile.

Analytical Techniques and Expected Results

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This spectrum will confirm the arrangement of protons. Expected signals include two doublets in the aromatic region (approx. δ 7.5-8.5 ppm) corresponding to the two protons on the thiophene ring, and a broad singlet (or two distinct singlets) for the amide (-CONH₂) protons (approx. δ 7.0-8.0 ppm). The B(OH)₂ protons may appear as a broad singlet.

-

¹³C NMR: This provides information on the carbon skeleton. Key signals will include those for the four carbons of the thiophene ring and a downfield signal for the carbonyl carbon of the amide group (approx. δ 160-170 ppm). The carbon atom attached to the boron will also have a characteristic shift.

-

¹¹B NMR: This technique is specific for boron-containing compounds. A single, relatively broad signal is expected in the range of δ 28-32 ppm, which is characteristic of a trigonal planar (sp²) boronic acid.[12]

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), is used to confirm the elemental composition. The analysis should yield an accurate mass corresponding to the molecular formula C₅H₆BNO₃S. The expected monoisotopic mass is approximately 171.01 g/mol . Both positive [M+H]⁺ and negative [M-H]⁻ ions may be observed.[13][14]

-

-

Infrared (IR) Spectroscopy:

-

IR spectroscopy identifies the key functional groups. Characteristic absorption bands include:

-

~3400-3100 cm⁻¹ (N-H stretching of the amide)

-

~3300 cm⁻¹ (broad, O-H stretching of the boronic acid)

-

~1660 cm⁻¹ (strong, C=O stretching of the amide, "Amide I band")

-

~1350 cm⁻¹ (strong, B-O stretching)

-

-

Summary of Characterization Data

| Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shift (δ) | ~8.5 ppm (d, 1H, thiophene-H); ~8.0 ppm (d, 1H, thiophene-H); ~7.5 ppm (br s, 2H, -NH₂); B(OH)₂ (variable, broad) |

| ¹³C NMR | Chemical Shift (δ) | ~165 ppm (C=O); ~145-120 ppm (4C, thiophene ring); C-B signal may be broad. |

| ¹¹B NMR | Chemical Shift (δ) | ~30 ppm (broad singlet) |

| HRMS (ESI) | [M+H]⁺ | Calculated: 172.0234; Observed: within 5 ppm |

| IR Spectroscopy | Wavenumber (cm⁻¹) | 3400-3100 (N-H), 3300 (O-H), 1660 (C=O), 1350 (B-O) |

Interrelation of Analytical Methods

Caption: A logical map of the analytical techniques for characterization.

Part 3: Applications in Drug Discovery and Development

This compound is not merely a chemical curiosity; it is a strategically designed building block for the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry.

Keystone Reagent for Suzuki-Miyaura Coupling

The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[3] It can be coupled with a wide variety of aryl or heteroaryl halides (or triflates) to rapidly construct biaryl or hetero-biaryl scaffolds. This reaction is a workhorse in medicinal chemistry for several reasons:

-

High Functional Group Tolerance: The reaction conditions are generally mild and tolerate a vast array of functional groups, including the carbamoyl group present in this molecule.[2][3]

-

Predictable Regiochemistry: The new C-C bond forms precisely at the location of the boronic acid.

-

Commercial Availability of Catalysts: A wide range of efficient palladium catalysts and ligands are commercially available, allowing for optimization for challenging substrates.

Pharmacological Significance of the Constituent Moieties

The molecular architecture of compounds derived from this compound is of significant interest to medicinal chemists:

-

Bioisosterism: The thiophene ring is a classic bioisostere of a phenyl ring. Replacing a phenyl group with thiophene in a drug candidate can alter its pharmacokinetic properties (absorption, distribution, metabolism, and excretion) in beneficial ways, such as blocking a site of metabolic oxidation or improving solubility.

-

Hydrogen Bonding: The carbamoyl group is a powerful hydrogen bonding motif. In a final drug molecule, it can form crucial interactions with amino acid residues in a target protein's binding pocket, significantly increasing binding affinity and selectivity.

-

Boron as a "Warhead": While often used as a synthetic handle, the boronic acid itself can be retained in the final molecule to act as a reversible covalent inhibitor.[8] Its ability to interact with serine, threonine, or tyrosine residues makes it a valuable pharmacophore for targeting enzymes like proteases and esterases.[9]

Conclusion

This compound is a high-value, multifunctional building block with significant potential for academic and industrial research. Its synthesis, while requiring careful execution of cryogenic and anhydrous techniques, is achievable through established organometallic methodologies. Comprehensive characterization using a suite of modern analytical techniques—NMR, MS, and IR—is essential to verify its structure and purity. The true power of this reagent lies in its application, serving as a versatile precursor in Suzuki-Miyaura couplings to generate novel molecular architectures and as a potential pharmacophore in its own right. For researchers and scientists in drug development, mastering the use of such sophisticated building blocks is key to accelerating the discovery of next-generation therapeutics.

References

- Peter, A., & Souto, J. A. (2009). Boronic acid mono- and diesters of the aldopentoses. [Source not further specified].

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

- D'Souza, S., et al. (n.d.). Histidine-directed arylation/alkenylation of backbone N–H bonds mediated by copper(II). [Source not further specified].

-

Cps, A., et al. (n.d.). Investigation of different thiophene-3-ylboronic acid and esters in the synthesis of 15a. ResearchGate. Retrieved from [Link]

-

Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (2021). ResearchGate. Retrieved from [Link]

- CN110818679A - Synthetic method of 4-bromobenzo [ b ] thiophene. (n.d.). Google Patents.

- Ragaini, F., & Cenini, S. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Source not further specified].

-

Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Retrieved from [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2021). MDPI. Retrieved from [Link]

-

Singh, A. K., et al. (2023). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. Molecules, 28(13), 5183. Retrieved from [Link]

-

Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Retrieved from [Link]

-

Nielsen, S. O., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15025-15032. Retrieved from [Link]

-

Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Synthesis of biologically active boron-containing compounds. Angewandte Chemie International Edition, 47(15), 2876-2887. Retrieved from [Link]

-

Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from [Link]

-

Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. (n.d.). ResearchGate. Retrieved from [Link]

-

Chemical & Engineering News. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. Retrieved from [Link]

-

Thapa, P., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(20), 6282. Retrieved from [Link]

-

Yokuş, A., Bahçeci, Ş., & Kardaş, F. (2018). Investigation of Conformational Analysis of (m-Carbamoylphenyl) Boronic Acid Molecules by Theoretical Methods. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics, 3, 133-140. Retrieved from [Link]

-

Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3386-3393. Retrieved from [Link]

-

Apostolova, M. D., Nikolova, R. P., & Shivachev, B. L. (2010). (4-Carbamoylphen-yl)boronic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 6), o1273. Retrieved from [Link]

-

Smith, N. D., et al. (2010). Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. Tetrahedron Letters, 51(41), 5475-5477. Retrieved from [Link]

-

Thiophene synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Chidella, K. S., Dasari, V. B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(3), 74-86. Retrieved from [Link]

-

Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. (2021). MDPI. Retrieved from [Link]

-

Raines, R. T., et al. (2013). Detection of Boronic Acids through Excited-State Intramolecular Proton-Transfer Fluorescence. Organic Letters, 15(20), 5480-5483. Retrieved from [Link]

-

Analysis of Boronic Acids Without Chemical Derivatisation. (2009). ResearchGate. Retrieved from [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Double Couplings of Dibromothiophenes using Boronic Acids and Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. 83933-17-9|4-Bromothiophene-2-carboxamide|BLD Pharm [bldpharm.com]

- 12. par.nsf.gov [par.nsf.gov]

- 13. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

(5-Carbamoylthiophen-3-yl)boronic acid molecular structure

Technical Whitepaper: Structural Dynamics and Synthetic Utility of (5-Carbamoylthiophen-3-yl)boronic Acid

Executive Summary & Molecular Architecture

This compound is a bifunctional heteroaryl building block critical to modern fragment-based drug discovery (FBDD). It features a thiophene core substituted at the beta position (C3) with a boronic acid moiety and at the alpha position (C5) with a carbamoyl (primary amide) group.

This specific regioisomer offers a unique electronic profile compared to its C2-boronic acid counterparts. The C5-amide acts as an electron-withdrawing group (EWG), modulating the Lewis acidity of the boron center while providing a robust hydrogen-bonding handle for active site recognition in kinase or protease targets.

Key Molecular Identifiers:

-

IUPAC Name: this compound

-

Related CAS: 957062-52-1 (Methyl ester analog: (5-(Methoxycarbonyl)thiophen-3-yl)boronic acid)[1][2][3]

-

Molecular Formula:

-

Molecular Weight: 170.98 g/mol

Electronic Properties & Stability Profile

Understanding the electronic "push-pull" dynamics of this molecule is prerequisite to successful synthesis and storage.

Electronic Vector Analysis

-

Thiophene Core: Generally

-excessive (electron-rich), making it susceptible to electrophilic aromatic substitution. -

C5-Carbamoyl (

): A strong electron-withdrawing group (EWG) via resonance ( -

C3-Boronic Acid (

): Acts as a Lewis acid (empty p-orbital).

Stability: The Protodeboronation Challenge

Heteroaryl boronic acids are notorious for protodeboronation—the cleavage of the C-B bond replaced by C-H.

-

Mechanism: In thiophenes, C2-boronic acids are highly unstable due to rapid acid-catalyzed protodeboronation (ipso-protonation).

-

Advantage of C3-Isomer: The this compound places the boron at the beta (C3) position. This position is significantly less basic than C2, retarding the protonation step. Furthermore, the C5-EWG (amide) destabilizes the transition state for electrophilic attack (protonation), rendering this specific isomer highly stable compared to unsubstituted thiophene boronic acids.

Table 1: Physicochemical Property Estimates

| Property | Value (Predicted) | Significance |

| cLogP | 0.2 - 0.5 | High aqueous solubility; ideal for FBDD. |

| TPSA | ~90 | Good membrane permeability balance. |

| pKa (Boronic) | ~8.2 - 8.8 | Lower than phenylboronic acid (8.8) due to EWG. |

| pKa (Amide) | ~15 (Neutral) | Remains neutral at physiological pH. |

Synthetic Pathways

Direct lithiation of amides is hazardous due to competing nucleophilic attack. The preferred industrial route utilizes Palladium-catalyzed Miyaura Borylation.

Protocol A: Miyaura Borylation (Recommended)

This route avoids cryogenic lithiation and tolerates the amide functionality.

-

Starting Material: 4-Bromo-2-thiophenecarboxamide.

-

Reagents: Bis(pinacolato)diboron (

), -

Solvent: 1,4-Dioxane (anhydrous).

-

Conditions: 80-90°C, 4-12 hours, Inert Atmosphere (

/Ar).

Step-by-Step Workflow:

-

Charge: Load 4-bromo-2-thiophenecarboxamide (1.0 eq),

(1.1 eq), and KOAc (3.0 eq) into a dry pressure vial. -

Purge: Cycle vacuum/nitrogen 3 times.

-

Catalyst: Add

(3-5 mol%) under nitrogen flow. -

Solvent: Add degassed 1,4-dioxane (0.2 M concentration).

-

Reaction: Seal and heat to 85°C. Monitor by LCMS (look for Boronic Ester mass: M+Pinacol-18).

-

Workup: Filter through Celite. The resulting pinacol ester is often more stable and can be used directly. If the free acid is required, proceed to hydrolysis.

Protocol B: Hydrolysis to Free Acid

-

Reagent: Sodium Periodate (

) / Ammonium Acetate ( -

Solvent: Acetone/Water (1:1).

-

Mechanism: Oxidative cleavage of the pinacol diol.

Caption: Synthetic workflow from bromide precursor to free boronic acid via Miyaura Borylation.

Cross-Coupling Optimization (Suzuki-Miyaura)

The amide group can coordinate to Pd, potentially poisoning the catalyst. To mitigate this, specific ligand/base combinations are required.

Optimization Matrix:

| Variable | Recommendation | Rationale |

| Catalyst | Pd(OAc)2 + XPhos or Pd-PEPPSI-IPr | Bulky, electron-rich phosphines or NHC ligands prevent amide coordination to the metal center. |

| Base | K3PO4 (3.0 eq) | Anhydrous phosphate is superior to carbonates ( |

| Solvent | n-Butanol or Dioxane/H2O (4:1) | Protic co-solvents facilitate the transmetallation step involving the oxo-palladium species. |

Critical Control Point: Avoid strong hydroxide bases (NaOH, KOH) if heating >60°C, as the amide may hydrolyze to the carboxylic acid.

Medicinal Chemistry Applications

Fragment-Based Drug Discovery (FBDD)

This molecule is a "privileged scaffold" in FBDD.

-

Warhead: The boronic acid can form reversible covalent bonds with Serine (OH) residues in protease active sites (e.g., Serine Proteases,

-lactamases). -

Anchor: The amide group forms bidentate hydrogen bonds (Donor-Acceptor) with backbone carbonyls/amines in the target protein.

Bioisosterism

The (5-carbamoylthiophen-3-yl) moiety serves as a bioisostere for:

-

3-Carbamoylphenyl: Improving metabolic stability (thiophene is often metabolized differently than phenyl).

-

Benzamide: Altering the vector of the carbonyl group to access new sub-pockets.

Caption: Mechanism of action in protease inhibition: Dual covalent and non-covalent binding modes.

References

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link

-

Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508-7510. Link

-

PubChem Database. (2023). Compound Summary: (5-(Methoxycarbonyl)thiophen-3-yl)boronic acid (Ester Analog). National Library of Medicine. Link

-

Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. The Journal of Organic Chemistry, 73(14), 5589–5591. Link

Sources

(5-Carbamoylthiophen-3-yl)boronic acid spectroscopic data (NMR, IR, MS)

The following technical guide provides an in-depth characterization profile for (5-Carbamoylthiophen-3-yl)boronic acid .

As specific spectral atlases for this precise building block are often proprietary or omitted from general databases, this guide synthesizes data from structural analogs (e.g., the methyl ester derivative and the parent thiophene-3-boronic acid) to provide a high-confidence reference standard for researchers.

Content Type: Technical Characterization & Handling Guide Target Audience: Medicinal Chemists, Analytical Scientists, Process Chemists

Structural Architecture & Significance

This compound represents a bifunctional thiophene scaffold featuring a Suzuki-Miyaura active site (boronic acid at C3) and a polar H-bond donor/acceptor motif (primary amide at C5). It is a critical intermediate for fragment-based drug discovery (FBDD), particularly for targeting kinase hinge regions where the amide can mimic adenosine interactions.

Chemical Identity[1]

-

Systematic Name: this compound

-

Molecular Formula:

-

Molecular Weight: 170.98 g/mol

-

Key Analogs (for reference):

Structural Visualization

The following diagram illustrates the atom numbering used for spectral assignment.

Figure 1: Structural connectivity and numbering of the thiophene core. Note that the boronic acid is at position 3, adjacent to the sulfur (C2) and the internal carbon (C4).

Spectroscopic Characterization Data

Note: Data below represents the high-confidence expected ranges derived from the parent scaffold (Thiophene-3-boronic acid) and the electronic effects of the 5-carbamoyl substituent.

Nuclear Magnetic Resonance (NMR)

Solvent Selection: DMSO-

H NMR (400 MHz, DMSO-

)

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| OH (Boron) | 8.00 – 9.50 | Broad Singlet | 2H | Highly variable; disappears with |

| H2 | 8.35 – 8.55 | Singlet (or d, | 1H | Most deshielded due to proximity to S and B. |

| H4 | 7.75 – 7.95 | Singlet (or d, | 1H | Deshielded by carbonyl anisotropy. |

| NH (Amide) | ~8.10 | Broad Singlet | 1H | Trans-proton (restricted rotation). |

| NH (Amide) | ~7.50 | Broad Singlet | 1H | Cis-proton (restricted rotation). |

C NMR (100 MHz, DMSO-

)

| Position | Shift ( | Signal Type | Notes |

| C=O | 162.0 – 164.0 | Sharp | Carbonyl carbon. |

| C5 | 138.0 – 140.0 | Sharp | Quaternary, attached to amide. |

| C2 | 134.0 – 136.0 | Sharp | CH, adjacent to Sulfur. |

| C3 | ~135.0 (Broad) | Broad/Weak | Attached to Boron. Quadrupolar relaxation of |

| C4 | 128.0 – 130.0 | Sharp | CH, between substituents. |

B NMR (128 MHz, DMSO-

)

-

Expected Shift:

27.0 – 31.0 ppm. -

Diagnostic Utility: Confirms the

hybridized boron center. A shift to

Mass Spectrometry (MS)

Boronic acids present unique challenges in MS due to their facile dehydration and isotope patterns.

-

Ionization Mode: ESI (+) or ESI (-).

-

Isotope Pattern: Boron exists as

(19.9%) and-

Every molecular ion will show a distinct "pre-peak" at

with ~25% intensity of the main peak.

-

-

Observed Ions (ESI+):

-

[M+H]+: m/z ~172.0 (Weak).

-

[M - H2O + H]+: m/z ~154.0 (Strong, boroxine precursor).

-

[3M - 3H2O + H]+: m/z ~460-465 (Boroxine trimer, commonly observed in concentrated samples).

-

[M + MeOH - H2O + H]+: m/z ~186.0 (Methyl ester artifact if MeOH is used as carrier).

-

Infrared Spectroscopy (FT-IR)

-

Amide A (N-H stretch): 3300 – 3450

(Doublet for primary amide). -

O-H Stretch (Boronic): 3200 – 3400

(Broad, overlapping with NH). -

Amide I (C=O stretch): 1650 – 1690

(Strong). -

Amide II (N-H bend): 1590 – 1610

. -

B-O Stretch: 1330 – 1350

(Strong, characteristic).

Experimental Protocols & Handling

Boronic acids exist in a dynamic equilibrium with their dehydrated trimeric form (boroxines). This section details how to manage this for accurate analysis and reaction setup.

The Boroxine Equilibrium Workflow

The following diagram details the sample preparation logic to ensure the monomeric species is analyzed.

Figure 2: Decision tree for NMR sample preparation to resolve boronic acid/boroxine equilibrium issues.

Protocol: Suzuki-Miyaura Coupling Test

To validate the reactivity of the synthesized this compound, a standard test coupling is recommended.

-

Reagents:

-

Boronic Acid (1.2 eq)

-

Aryl Bromide (e.g., 4-bromoanisole, 1.0 eq)

-

Catalyst:

(0.05 eq) -

Base:

(3.0 eq) -

Solvent: Dioxane/Water (4:1)

-

-

Procedure:

-

Degas solvents with

for 15 mins (Critical: Oxygen degrades the catalyst and promotes homocoupling). -

Heat to 90°C for 2 hours.

-

Monitor: TLC or LCMS. The boronic acid spot (baseline on TLC) should disappear.

-

-

Troubleshooting:

-

Protodeboronation: If the boronic acid loses the

group (forming thiophene-2-carboxamide), lower the temperature to 60°C and use a milder base like

-

References & Validity

The data and protocols above are synthesized from standard spectroscopic principles applied to thiophene-boronic acid systems and validated against authoritative databases for structural analogs.

-

Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Foundational text on Boroxine/Acid equilibrium and NMR shifts).

-

Sigma-Aldrich/Merck. (2024). Product Specification: 3-Thienylboronic acid (CAS 6165-69-1).[5] (Used as the baseline for parent ring shifts).

-

ChemScene. (2024). Product Data: (5-(Methoxycarbonyl)thiophen-3-yl)boronic acid (CAS 957062-52-1).[1][2][3][4] (Used to validate substituent effects on the thiophene ring).

-

Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shifts of Heterocycles. University of Wisconsin-Madison. (Source for Thiophene C/H shift increments).

Sources

(5-Carbamoylthiophen-3-yl)boronic Acid: A Multifunctional Scaffold for Next-Generation Therapeutics

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer both functional versatility and potent biological activity is paramount. (5-Carbamoylthiophen-3-yl)boronic acid emerges as a compound of significant interest, strategically integrating three privileged pharmacophoric motifs: a thiophene core, a reactive boronic acid, and a hydrogen-bonding carbamoyl group. This guide provides a senior application scientist's perspective on the potential of this molecule, moving beyond a simple list of properties to explore the synergistic interplay of its components. We will delve into its potential as a covalent enzyme inhibitor, a scaffold for kinase inhibitors, and a versatile building block in fragment-based drug discovery, supported by detailed mechanistic insights and actionable experimental protocols.

Deconstructing the Scaffold: A Trifecta of Medicinally Relevant Moieties

The therapeutic potential of this compound is best understood by first appreciating the distinct and proven roles of its constituent parts in drug design. The convergence of these three groups onto a single, relatively simple scaffold creates a powerful platform for targeting a wide array of disease-relevant proteins.

-

The Thiophene Core: A Privileged Heterocycle: The thiophene ring is a five-membered sulfur-containing heterocycle that is a cornerstone of medicinal chemistry.[1][2] Its presence in numerous FDA-approved drugs, such as the antiplatelet agent Clopidogrel and the anti-inflammatory drug Tiaprofenic acid, attests to its favorable physicochemical properties and metabolic stability.[2][3] The thiophene moiety can act as a bioisostere for a phenyl ring, yet it offers unique electronic properties and potential for specific hydrogen bonding interactions, often serving as a crucial "hinge-binding" element in kinase inhibitors.[4]

-

The Boronic Acid: A Reversible Covalent Warhead: Boronic acids have revolutionized enzyme inhibition since the approval of Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma.[5][6][7] The key feature of a boronic acid is its vacant p-orbital, which makes the boron atom a Lewis acid capable of accepting a lone pair of electrons from a nucleophilic residue (like the hydroxyl group of a serine, threonine, or a catalytic water molecule) in an enzyme's active site.[8][9] This forms a reversible, yet stable, tetrahedral covalent adduct, providing a potent mechanism of inhibition that can be more effective than non-covalent interactions alone.[8][10]

-

The Carbamoyl Group: A Master of Molecular Recognition: The carbamoyl group (-C(=O)NH₂) is considered a privileged structure due to its dual capacity to act as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the carbonyl oxygen).[11] This allows it to form robust and specific interactions with protein backbones and side chains, anchoring the molecule in a binding pocket.[12][13] Furthermore, the incorporation of a carbamoyl moiety can significantly improve a compound's drug-like properties, including solubility and oral bioavailability, and it is a key structural feature in many marketed drugs.[11][14]

The strategic placement of these groups in this compound is not accidental. The 3-boronic acid and 5-carbamoyl substitution pattern on the thiophene ring creates a distinct vector for molecular interactions, which can be exploited for various therapeutic targets.

| Functional Moiety | Key Role in Medicinal Chemistry | Potential Contribution to Target Affinity | Representative Drug Classes |

| Thiophene Ring | Privileged scaffold, bioisostere of phenyl group.[1][2] | Core structure for fragment elaboration, hinge-binding interactions.[4] | Kinase Inhibitors, Anti-inflammatory, Antimicrobial.[1][3][4] |

| Boronic Acid | Reversible covalent inhibitor, Lewis acid.[7][8] | Forms covalent bonds with active site nucleophiles (e.g., Ser, Thr).[9] | Protease Inhibitors, β-Lactamase Inhibitors.[6][10] |

| Carbamoyl Group | Hydrogen bond donor and acceptor.[11][12] | Anchors molecule in binding pocket, enhances specificity and solubility.[14] | Anticancer, Antiepileptic agents.[11][15] |

Potential Therapeutic Applications & Mechanistic Hypotheses

By synthesizing the known functions of its components, we can postulate several high-potential therapeutic applications for this compound and its derivatives.

Serine Protease and Proteasome Inhibition

The most direct application stems from the boronic acid moiety. Serine proteases (e.g., thrombin, Factor Xa, human neutrophil elastase) and the proteasome utilize a catalytic serine residue whose hydroxyl group is a prime target for boronic acids.

Mechanistic Hypothesis: this compound would enter the enzyme's active site. The carbamoyl group could form initial hydrogen bonds with the enzyme's backbone, orienting the boronic acid. The catalytic serine's hydroxyl group would then perform a nucleophilic attack on the electrophilic boron atom, forming a tetrahedral boronate adduct. This complex mimics the transition state of substrate hydrolysis, effectively blocking the enzyme's catalytic activity.[8] The thiophene core would occupy adjacent hydrophobic pockets, further stabilizing the interaction.

Caption: Hypothetical mechanism of serine protease inhibition.

Kinase Inhibition via Suzuki-Miyaura Cross-Coupling

The thiophene ring is a well-established scaffold for kinase inhibitors.[4] Here, the boronic acid functionality is not the "warhead" but rather a synthetic handle for elaboration using the robust and versatile Suzuki-Miyaura cross-coupling reaction. This allows for the rapid generation of diverse chemical libraries.

Drug Design Strategy: The core scaffold, this compound, can be coupled with a variety of aryl or heteroaryl halides. The goal is to synthesize bi-aryl structures where the thiophene ring binds to the kinase hinge region, while the newly introduced aromatic ring explores other pockets of the ATP-binding site. The carbamoyl group would be positioned to interact with solvent-exposed regions or form additional hydrogen bonds, enhancing both affinity and selectivity.

Caption: Workflow for generating a kinase inhibitor library.

Experimental Protocols: A Guide to Application

To translate these concepts into practice, rigorous and well-defined experimental protocols are essential. The following sections provide step-by-step methodologies grounded in established chemical and biological principles.

Synthesis of a Bi-aryl Library via Suzuki-Miyaura Coupling

This protocol describes a general method for coupling this compound with a representative aryl bromide.

Objective: To synthesize a diverse library of thiophene-based bi-aryl compounds for biological screening.

Materials:

-

This compound (1.0 equiv)

-

Aryl or Heteroaryl Bromide (1.1 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂) (0.05 equiv)

-

Triphenylphosphine (PPh₃) (0.1 equiv)

-

Sodium Carbonate (Na₂CO₃) (2.0 equiv)

-

Solvent: 1,2-Dimethoxyethane (DME) and Water (4:1 mixture)

-

Standard glassware for inert atmosphere reactions, work-up, and purification.

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound, the aryl bromide, Pd(OAc)₂, PPh₃, and Na₂CO₃.

-

Solvent Addition: Add the DME/Water solvent mixture via syringe.

-

Reaction: Heat the mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Causality Note: The palladium catalyst is essential for the catalytic cycle of the Suzuki reaction. The base (Na₂CO₃) is required to activate the boronic acid for transmetalation to the palladium center. The phosphine ligand stabilizes the palladium catalyst.[4]

-

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired bi-aryl compound.

-

Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Serine Protease Inhibition Assay

This protocol outlines a method to assess the inhibitory potency of this compound against a model serine protease, such as Trypsin.

Objective: To determine the IC₅₀ value of the test compound against a target protease.

Materials:

-

Test Compound: this compound, dissolved in DMSO to create a stock solution.

-

Enzyme: Trypsin from bovine pancreas.

-

Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA).

-

Assay Buffer: Tris-HCl buffer (pH 8.0).

-

96-well microplate and plate reader capable of measuring absorbance at 405 nm.

Procedure:

-

Preparation: Prepare serial dilutions of the test compound in the assay buffer. The final DMSO concentration in the well should be kept below 1% to avoid affecting enzyme activity.

-

Enzyme Incubation: In the wells of the 96-well plate, add 50 µL of assay buffer, 25 µL of the test compound dilution (or buffer for control), and 25 µL of the Trypsin solution.

-

Pre-incubation: Incubate the plate at 37 °C for 15 minutes.

-

Causality Note: This pre-incubation period allows the inhibitor to bind to the enzyme before the substrate is introduced, which is particularly important for covalent or slow-binding inhibitors.

-

-

Reaction Initiation: Add 100 µL of the pre-warmed L-BAPNA substrate solution to each well to initiate the reaction. L-BAPNA is a chromogenic substrate; its cleavage by Trypsin releases p-nitroaniline, which is yellow and absorbs light at 405 nm.

-

Data Acquisition: Immediately begin measuring the absorbance at 405 nm every minute for 20-30 minutes using a microplate reader.

-

Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor from the linear portion of the absorbance vs. time plot.

-

IC₅₀ Determination: Plot the percentage of inhibition [(V₀_control - V₀_inhibitor) / V₀_control] * 100 against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion and Future Directions

This compound is more than just another building block; it is a highly integrated and versatile scaffold with significant, untapped potential in medicinal chemistry. Its unique combination of a privileged thiophene core, a covalent-binding boronic acid, and a specificity-enhancing carbamoyl group makes it an attractive starting point for developing novel inhibitors against a range of therapeutic targets, from proteases to kinases. The synthetic tractability and clear mechanistic hypotheses outlined in this guide provide a solid foundation for researchers and drug development professionals to explore this promising chemical space. Future work should focus on library synthesis and screening against diverse enzyme families to fully unlock the therapeutic promise of this multifunctional molecule.

References

-

Fu, H., Fang, H., Sun, J., Wang, H., Liu, A., Sun, J., & Wu, Z. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress. Current Medicinal Chemistry, 21(28), 3271-3280.

-

Wojtovich, A. P., et al. (2021). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. Molecules, 26(7), 2026.

-

Fu, H., et al. (2014). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. Bentham Science Publishers.

-

Fu, H., et al. (2014). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. Current Medicinal Chemistry, 21(28).

-

Wojtovich, A. P., et al. (2021). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. PubMed.

-

BenchChem. (2025). The Role of 3-Thienylboronic Acid in Medicinal Chemistry: Application Notes and Protocols. BenchChem.

-

Božić, B., & Gabričević, M. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 71(3), 209-231.

-

Zhang, Y., et al. (2021). Application of carbamyl in structural optimization. European Journal of Medicinal Chemistry, 223, 113645.

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940.

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications.

-

NINGBO INNO PHARMCHEM CO.,LTD. Thiophene-Based Boronic Acids: A Comprehensive Guide for Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

-

BenchChem. (2025). Applications of Thiophene Derivatives in Medicinal Chemistry: Application Notes and Protocols. BenchChem.

-

Singh, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.

-

de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692.

-

Kumar, R., et al. (2020). Thiophene-based derivatives as anticancer agents: An overview on decade's work. Bioorganic Chemistry, 103, 104183.

-

MDPI. Thiophene-Based Compounds. Encyclopedia MDPI.

-

de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PubMed.

-

Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline.

-

Ray, S., & Chaturvedi, D. (2004). Application of organic carbamates in drug design. Part 1: Anticancer agents - Recent reports. Drugs of the Future, 29(4), 343.

-

Pinheiro, P. F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323.

-

Singh, A., & Kumar, K. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(8), 2615.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Application of carbamyl in structural optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Thiophene Boronic Acid Scaffold: A Lynchpin in the Discovery of Novel Bioactive Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Ascendancy of Thiophene Boronic Acids in Medicinal Chemistry

In the landscape of modern drug discovery, the relentless pursuit of novel chemical entities with therapeutic potential is paramount. Among the vast arsenal of synthetic building blocks, thiophene boronic acids have emerged as a cornerstone for the construction of complex bioactive molecules. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is considered a "privileged scaffold" in medicinal chemistry. Its presence in numerous FDA-approved drugs is a testament to its favorable physicochemical properties and ability to engage in key biological interactions. When functionalized with a boronic acid moiety, the thiophene scaffold is transformed into a versatile reagent, primarily for the robust and highly adaptable Suzuki-Miyaura cross-coupling reaction.

This guide provides an in-depth technical exploration of the strategic application of thiophene boronic acids in the discovery of new bioactive molecules. We will delve into the mechanistic underpinnings of their reactivity, provide field-proven experimental protocols, and showcase their successful application in the synthesis of potent kinase and cyclooxygenase (COX) inhibitors. Our focus will be on not just the "how," but the critical "why" behind experimental choices, offering a comprehensive resource for both seasoned and burgeoning drug discovery professionals.

The Engine of Innovation: The Suzuki-Miyaura Cross-Coupling Reaction

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning transformation that has revolutionized the formation of carbon-carbon bonds.[1] This reaction's broad functional group tolerance, mild reaction conditions, and the general stability of boronic acids make it an indispensable tool in medicinal chemistry.[1][2] For thiophene boronic acids, this reaction provides a direct and efficient route to couple the thiophene ring with a diverse array of aryl and heteroaryl halides, rapidly generating libraries of compounds for biological screening.

Mechanism of the Suzuki-Miyaura Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction is a well-elucidated process involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide (R1-X), forming a Pd(II) complex.

-

Transmetalation: The organic group from the thiophene boronic acid (R2-B(OH)2) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2]

-

Reductive Elimination: The two organic fragments (R1 and R2) are coupled together, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Causality Behind Experimental Choices

The success of a Suzuki-Miyaura coupling, particularly with heteroaromatic partners like thiophene boronic acids, is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent.

-

Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)2, Pd(PPh3)4) and phosphine ligand is critical. Electron-rich and bulky phosphine ligands, such as SPhos or XPhos, are often employed to enhance the rate of both oxidative addition and reductive elimination, leading to higher yields and faster reaction times.[3] For challenging couplings, pre-formed catalysts that are more stable and active can be advantageous.[3]

-

Base: The base plays a crucial role in activating the boronic acid for transmetalation. The choice of base (e.g., Na2CO3, K3PO4, Cs2CO3) can significantly impact the reaction outcome. The solubility of the base in the chosen solvent system is a key consideration. For instance, in a dioxane/water mixture, K2CO3 has limited solubility in pure dioxane, which can slow down the reaction.[3]

-

Solvent: A mixture of an organic solvent (e.g., dioxane, THF, n-propanol) and water is commonly used. Water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. The ratio of the organic solvent to water can influence the solubility of the reactants and, consequently, the reaction rate.[3]

Application I: Synthesis of Thiophene-Based Kinase Inhibitors

Protein kinases are a major class of drug targets, and their dysregulation is implicated in numerous diseases, particularly cancer. The thiophene scaffold is an effective "hinge-binding" motif in many kinase inhibitors, mimicking the adenine ring of ATP and forming crucial hydrogen bonds with the kinase hinge region. The Suzuki-Miyaura coupling with thiophene boronic acids provides a powerful platform for the synthesis of these inhibitors.

Mechanism of Kinase Inhibition

Figure 2: Mechanism of kinase inhibition by a thiophene-based inhibitor.

Experimental Protocol: Synthesis of a Generic Thiophene-Based Kinase Inhibitor

This protocol outlines a general and self-validating procedure for the synthesis of a bi-aryl kinase inhibitor core using a Suzuki-Miyaura coupling reaction.

Workflow:

Figure 3: General workflow for the synthesis of a kinase inhibitor core.

Materials:

| Reagent | Molar Equiv. |

| Aryl Halide (e.g., 4-bromopyridine) | 1.0 |

| 3-Thienylboronic Acid | 1.2 |

| Pd(OAc)2 | 0.05 |

| SPhos | 0.10 |

| Cs2CO3 | 1.5 |

| Tetrahydrofuran (THF) | - |

| Water | - |

Procedure:

-

To a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 mmol), 3-thienylboronic acid (1.2 mmol), and Cs2CO3 (1.5 mmol).

-

Add Pd(OAc)2 (0.05 mmol) and SPhos (0.10 mmol).

-

Add a 2:1 mixture of THF and water (e.g., 6 mL THF, 3 mL water).

-

Stir the reaction mixture at 80 °C for 24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired bi-aryl product.

Quantitative Data: Thiophene-Based Kinase Inhibitors

The following table summarizes the inhibitory activity of selected thiophene-based kinase inhibitors.

| Compound ID | Target Kinase(s) | IC50 | Reference |

| 16b | Clk4, DRAK1, haspin, Clk1, Dyrk1B, Dyrk1A | 11 nM, 87 nM, 125.7 nM, 163 nM, 284 nM, 353.3 nM | [4] |

| 21a | EGFR, HER2 | 0.47 nM, 0.14 nM | [5] |

| 3b | VEGFR-2 | 0.126 µM | [6] |

| 4c | VEGFR-2 | 0.075 µM | [6] |

| 5 | FLT3 | 32.435 µM | [7] |

| 43 | KV1.3 | 0.59 µM | [8] |

| 44 | KV1.3 | 0.47 µM | [8] |

Application II: Synthesis of Thiophene-Based Anti-Inflammatory Agents

Chronic inflammation is a hallmark of numerous diseases, and the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are key targets for anti-inflammatory drugs. Thiophene-containing compounds have demonstrated significant potential as inhibitors of these enzymes.

Mechanism of COX/LOX Inhibition

Figure 4: Mechanism of COX and LOX inhibition by thiophene-based compounds.

Experimental Protocol: Synthesis of a Generic Thiophene-Based COX-2 Inhibitor

This protocol provides a representative synthesis of a thiophene-based COX-2 inhibitor, again leveraging the Suzuki-Miyaura reaction.

Materials:

| Reagent | Molar Equiv. |

| 2-Bromo-3-aminothiophene derivative | 1.0 |

| 4-Methoxyphenylboronic acid | 1.1 |

| Pd(PPh3)4 | 0.03 |

| Na2CO3 | 2.0 |

| 1,4-Dioxane | - |

| Water | - |

Procedure:

-

In a round-bottom flask, dissolve the 2-bromo-3-aminothiophene derivative (1.0 mmol) and 4-methoxyphenylboronic acid (1.1 mmol) in a 3:1 mixture of 1,4-dioxane and water.

-

Add Na2CO3 (2.0 mmol) and Pd(PPh3)4 (0.03 mmol) to the reaction mixture.

-

Heat the mixture to reflux (approximately 100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure thiophene-based COX-2 inhibitor.

Quantitative Data: Thiophene-Based COX/LOX Inhibitors

The following table presents the inhibitory concentrations of various thiophene derivatives against COX-1, COX-2, and 5-LOX enzymes.

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | Reference |

| VIIa | 19.5 | 0.29 | - | [9] |

| Celecoxib (Reference) | 14.2 | 0.42 | - | [9] |

| 21 | - | 0.67 | 2.33 | [10] |

| 29a-d | - | 0.31-1.40 | - | [10] |

| 5b | >50 | 5.45 | 4.33 | [11] |

| 7 | - | - | - (inhibits 15-LOX-1) | [12] |

| 19 | >100 | 0.04 | - | [13] |

Conclusion: The Future is Bright for Thiophene Boronic Acids

Thiophene boronic acids have solidified their position as indispensable reagents in the discovery of novel bioactive molecules. Their utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction allows for the efficient synthesis of diverse chemical libraries, significantly accelerating the drug discovery process. The successful application of this scaffold in the development of potent kinase and COX/LOX inhibitors underscores its therapeutic potential. As our understanding of disease biology deepens and synthetic methodologies continue to evolve, the strategic implementation of thiophene boronic acids is poised to remain at the forefront of medicinal chemistry, paving the way for the next generation of innovative therapeutics.

References

-

Kumar, P. R., Raju, S., Goud, P. S., Sailaja, M., Sarma, M. R., Reddy, G. O., ... & Hegde, P. (2004). Synthesis and biological evaluation of thiophene [3,2-b] pyrrole derivatives as potential anti-inflammatory agents. Bioorganic & medicinal chemistry, 12(5), 1221–1230. [Link]

-

Al-Warhi, T., El-Gamal, M. I., Al-Mahmoud, G. A., Abdel-Maksoud, M. S., Naguib, B. H., & Oh, C. H. (2022). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. Scientific reports, 12(1), 1-17. [Link]

-

de Oliveira, V. M., & de Campos, V. E. B. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4330. [Link]

-

MDPI. (2021, October 9). Thiophene-Based Compounds. In Encyclopedia. [Link]

-

Szabó, I., Bock, M., Lázár, B., Kelemen, Á., Simon, A., Panyi, G., ... & Chass, G. A. (2022). Design of New Potent and Selective Thiophene-Based KV1. 3 Inhibitors and Their Potential for Anticancer Activity. International Journal of Molecular Sciences, 23(11), 5914. [Link]

-

Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Warhi, T., Naguib, B. H., & Oh, C. H. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry, 16(14), 989-1006. [Link]

-

El-Gohary, N. S., Shaaban, M. I., & El-Kerdawy, A. M. (2020). Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2, 3, 4-trisubstituted thiophene derivatives. Bioorganic chemistry, 103, 103890. [Link]

-

Coombs, J. R., & Morken, J. P. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Tetrahedron, 71(35), 5889-5893. [Link]

-

Akhtar, M. J., Siddiqui, A. A., & Khan, S. A. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC medicinal chemistry, 13(2), 145-168. [Link]

-

Ghorab, M. M., Al-Said, M. S., El-Gazzar, M. G., & El-Gamil, D. S. (2021). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Pharmaceuticals, 14(12), 1282. [Link]

-

Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., & Al-Deeb, O. A. (2021). Design and Synthesis of New Thiophene/Thieno [2, 3-d] pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(1), 113. [Link]

-

Al-Warhi, T., El-Gamal, M. I., Al-Mahmoud, G. A., Abdel-Maksoud, M. S., Naguib, B. H., & Oh, C. H. (2022). Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line. Molecules, 27(20), 6939. [Link]

-

S. S. (2023). Synthesis, Characterization of thiophene derivatives and its biological applications. International Journal of Creative Research Thoughts, 11(6), a422-a429. [Link]

-

Kalgutkar, A. S., Crews, B. C., Rowlinson, S. W., Marnett, A. B., & Marnett, L. J. (1998). Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences, 95(18), 10607-10612. [Link]

-

de Oliveira, V. M., & de Campos, V. E. B. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Semantic Scholar. [Link]

-

Mondal, S., & Ghorai, P. (2024). Chapter 11: Synthesis, Properties, and Biological Applications of Thiophene. In Heterocyclic Chemistry: A Practical Approach (pp. 317-351). Royal Society of Chemistry. [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

-

Sandiego, C. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Chem 302L/Su07. [Link]

-

Al-Warhi, T., El-Gamal, M. I., Al-Mahmoud, G. A., Abdel-Maksoud, M. S., Naguib, B. H., & Oh, C. H. (2022). Optimized synthesis of novel C2-substituted benzo [b] thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Polycyclic Aromatic Compounds, 1-14. [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Strømsodd, E. A., Brandsrud, M. A., & Hansen, T. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 209, 110899. [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

-

Molander, G. A., & Trice, S. L. (2009). Scope of the Suzuki− Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(2), 859-867. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design of New Potent and Selective Thiophene-Based KV1.3 Inhibitors and Their Potential for Anticancer Activity | MDPI [mdpi.com]

- 9. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. pnas.org [pnas.org]

Methodological & Application

High-Fidelity Suzuki-Miyaura Coupling of (5-Carbamoylthiophen-3-yl)boronic Acid

This Application Note is designed for medicinal chemists and process development scientists. It addresses the specific challenges associated with (5-Carbamoylthiophen-3-yl)boronic acid (CAS: 957062-52-1), a valuable but sensitive bioisostere building block.

Executive Summary

This compound represents a strategic scaffold in drug discovery, offering a thiophene bioisostere for phenyl rings with an integrated hydrogen-bonding motif (the amide). However, its deployment is frequently hampered by two competing failure modes: rapid protodeboronation of the C3-thiophene position and catalyst poisoning via sulfur/amide coordination.

This guide moves beyond generic Suzuki conditions, providing a targeted protocol that suppresses deboronation kinetics while maintaining high catalytic turnover.

Mechanistic Insight & Challenges

The primary failure mode for 3-thienylboronic acids is protodeboronation , where the C-B bond is cleaved by a proton source (often water or solvent) before transmetallation can occur. This is accelerated by:

-

Base Strength: High pH increases the concentration of the boronate "ate" complex, which is the species most prone to hydrolysis in heteroaromatics.

-

C3-Instability: The 3-position of thiophene is electronically distinct; while the 5-carbamoyl group (EWG) provides some stabilization compared to electron-rich thiophenes, the C-B bond remains fragile under standard reflux conditions.

Diagram 1: Catalytic Cycle vs. Protodeboronation Pathway

The following diagram illustrates the "Race Condition" between the productive Transmetallation (Cycle A) and the destructive Protodeboronation (Cycle B).

Caption: The "Race Condition": To succeed, the rate of Transmetallation must exceed the rate of Protodeboronation. High-activity catalysts (XPhos/SPhos) accelerate the green path.

Optimization Matrix: Reaction Parameters

For this specific substrate, standard conditions (Pd(PPh3)4 / Na2CO3) often yield <40% due to degradation. The following parameters are optimized for stability.

| Parameter | Recommended Choice | Rationale |

| Catalyst | XPhos Pd G4 or Pd(OAc)₂ + SPhos | These bulky, electron-rich Buchwald ligands facilitate rapid oxidative addition and, crucially, accelerate transmetallation, winning the race against deboronation [1, 2]. |

| Base | K₃PO₄ (Tribasic) | Provides a "buffered" basicity (pKa ~12) that activates the boron without being as harsh as hydroxides or alkoxides, reducing hydrolysis rates [3]. |

| Solvent | 1,4-Dioxane / Water (4:1) | High solubility for the amide substrate.[1] The water ratio is kept low but non-zero to dissolve the inorganic base. |

| Alternative | Anhydrous CsF in n-Butanol | For extremely sensitive cases. CsF activates the silane/boron via fluoride without high pH, minimizing protodeboronation [4]. |

Experimental Protocols

Method A: The "Workhorse" Protocol (High Success Rate)

Recommended for coupling with Aryl Bromides and Iodides.

Reagents:

-

This compound (1.2 - 1.5 equiv)

-

Aryl Halide (1.0 equiv)

-

Catalyst: XPhos Pd G4 (2-3 mol%)

-

Base: K₃PO₄ (3.0 equiv)

-

Solvent: 1,4-Dioxane : Water (4:1 ratio), degassed.[2]

Step-by-Step Procedure:

-

Preparation: Charge a reaction vial with the Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol, 256 mg), K₃PO₄ (3.0 mmol, 636 mg), and XPhos Pd G4 (0.02 mmol, ~17 mg).

-

Note: Using 1.5 equivalents of boronic acid compensates for any background deboronation.

-

-

Inertion: Seal the vial with a septum. Evacuate and backfill with Argon or Nitrogen (3 cycles).

-

Solvation: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.

-

Critical: Oxygen promotes homocoupling and catalyst death. Ensure solvents are sparged.

-

-

Reaction: Heat the block to 80°C (internal temp) with vigorous stirring.

-

Time: Typically complete in 2–4 hours. Monitor by LCMS.

-

Warning: Do not exceed 100°C; thermal deboronation accelerates significantly above 90°C.

-

-

Work-up: Cool to RT. Filter through a pad of Celite (eluting with EtOAc or DCM). Wash the organic phase with brine, dry over Na₂SO₄, and concentrate.

Method B: The "Anhydrous" Protocol (For Difficult Substrates)

Recommended for Aryl Chlorides or when Method A shows >30% deboronated byproduct.

Reagents:

-

Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%)[3]

-

Base: CsF (3.0 equiv)

-

Solvent: 1,4-Dioxane (Anhydrous) or n-Butanol.

Step-by-Step Procedure:

-

Preparation: Charge vial with Aryl Halide, Boronic Acid (1.5 equiv), Pd(OAc)₂, SPhos, and CsF (anhydrous).

-

Inertion: Evacuate/Backfill with Argon (3 cycles).

-

Solvation: Add anhydrous 1,4-Dioxane.

-

Reaction: Heat to 90-100°C .

Quality Control & Troubleshooting

Analytical Markers:

-

Product Peak (M+H): Target Mass.

-

Byproduct A (Deboronated): Mass of (Thiophene-2-carboxamide) = 127.16 Da (approx). If this is the major peak, the reaction temperature was too high or the catalyst was inactive.

-

Byproduct B (Homocoupling): Dimer of the boronic acid. Indicates oxygen leak.

Diagram 2: Troubleshooting Decision Tree

Caption: Diagnostic workflow for optimizing reaction yield based on LCMS byproduct analysis.

References

-

XPhos/SPhos Efficacy: Bruno, N. C., et al. "Buchwald-Hartwig and Suzuki-Miyaura coupling reactions." Chemical Science, 2013. Link

-

Thiophene Coupling Strategies: Molander, G. A., et al. "Suzuki-Miyaura Cross-Coupling of Heteroaryl Boronic Acids." Journal of Organic Chemistry, 2009. Link

-

Base Effects: Lennox, A. J. J., Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014. Link

-

Anhydrous Fluoride Activation: Wright, S. W., et al. "Fluoride-mediated boronic acid coupling." Journal of Organic Chemistry, 1994. Link

-

Protodeboronation Mechanisms: Cox, P. A., et al. "Protodeboronation of Heteroaryl Boronic Acids." Journal of the American Chemical Society, 2016. Link

Sources

- 1. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protodeboronation - Wikipedia [en.wikipedia.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CAS No. 957062-52-1 Specifications | Ambeed [ambeed.com]

- 8. m.youtube.com [m.youtube.com]